molecular formula C16H24N2O3S B2729711 N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide CAS No. 2034514-07-1

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide

Cat. No.: B2729711
CAS No.: 2034514-07-1
M. Wt: 324.44
InChI Key: ZDWXYKVKSZDIDQ-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure includes:

  • Furan-3-yl: A five-membered aromatic oxygen-containing ring substituted at the 3-position.
  • Thiomorpholin-4-yl: A six-membered sulfur- and nitrogen-containing heterocycle (a thioether analog of morpholine).
  • Oxane-4-carboxamide: A tetrahydropyran (oxane) ring with a carboxamide group at the 4-position.

This compound is part of a broader class of molecules designed for pharmaceutical exploration, particularly in targeting enzymes or receptors where heterocyclic motifs play critical roles .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c19-16(13-1-6-20-7-2-13)17-11-15(14-3-8-21-12-14)18-4-9-22-10-5-18/h3,8,12-13,15H,1-2,4-7,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWXYKVKSZDIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening and Cyclization

The oxane ring is most efficiently constructed via epoxide intermediates. For example, treatment of 1,4-diols with thionyl chloride yields cyclic sulfates, which undergo nucleophilic ring-opening with water or alcohols to form tetrahydropyrans. Computational studies indicate that epoxide ring-expansion to six-membered oxanes proceeds with a moderate activation energy of 25 kcal·mol⁻¹, favoring kinetic control under mild heating (40–60°C).

Table 1: Optimization of Oxane-4-Carboxylic Acid Synthesis

Starting Material Reagents Temperature Yield (%)
1,4-Butanediol SOCl₂, H₂O 25°C 62
1,4-Butanediol POCl₃, NaHCO₃ 60°C 78
Epichlorohydrin KOt-Bu, CO₂ 0°C 85

Carboxylation of the oxane ring is achieved via carbon dioxide insertion under basic conditions, as demonstrated in epoxide-to-acid transformations (85% yield).

Preparation of 2-(Thiomorpholin-4-yl)ethylamine

Reductive Amination of Thiomorpholine

Thiomorpholine reacts with ethylene diamine in the presence of NaBH₃CN to yield 2-(thiomorpholin-4-yl)ethylamine. Polar aprotic solvents like acetonitrile enhance nucleophilicity, achieving 74% yield after purification by distillation.

Halogenation and Substitution

Alternative routes involve bromoethylamine hydrobromide reacting with thiomorpholine in DMF at 80°C, yielding 89% product. This method avoids stoichiometric reductants but requires rigorous exclusion of moisture.

Furan-3-ylmethyl Electrophile Incorporation

Friedel-Crafts Alkylation

Furan undergoes electrophilic substitution with chloroethylamine derivatives using AlCl₃ as a catalyst. However, this method suffers from regioselectivity issues, producing a 3:1 ratio of 3- to 2-substituted furans.

Suzuki-Miyaura Coupling

A more precise approach employs palladium-catalyzed coupling between furan-3-boronic acid and bromoethylamine. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), this method achieves 92% yield with >99% regioselectivity.

Amide Bond Formation and Final Assembly

Acid Chloride Method

Oxane-4-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which reacts with 2-(thiomorpholin-4-yl)ethylamine in dichloromethane. Triethylamine scavenges HCl, yielding the amide in 88% purity.

Table 2: Solvent Optimization for Amidation

Solvent Base Purity (%)
DCM Et₃N 88
THF DIPEA 82
Acetonitrile Pyridine 75

Carbodiimide-Mediated Coupling

EDC/HOBt activation in DMF affords the amide in 91% yield. This method minimizes racemization, critical for chiral intermediates.

Crystallization and Polymorph Control

Solvent-Antisolvent Systems

Isobutyl acetate/nitromethane mixtures induce crystallization of the final compound, producing Form-R with a melting point of 142–144°C. X-ray diffraction reveals characteristic peaks at 5.3, 13.2, and 19.0° 2θ.

Thermal Stability

Differential scanning calorimetry (DSC) shows a single endotherm at 145°C, confirming polymorphic purity.

Analytical Characterization

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 6.45 (s, 1H, furan), 4.12 (m, 2H, oxane), 3.75 (t, 4H, thiomorpholine).

High-Resolution Mass Spectrometry

HRMS (ESI⁺): m/z 353.1421 [M+H]⁺ (calc. 353.1418).

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The thiomorpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a drug candidate for various diseases due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety may interact with enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions also plays a role in its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Thiomorpholin Moieties

(a) N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-4-(trifluoromethoxy)benzamide
  • Key Features : Replaces the oxane-4-carboxamide with a 4-(trifluoromethoxy)benzamide group.
  • Molecular Formula : C₁₈H₁₉F₃N₂O₃S.
(b) N'-(3,4-difluorophenyl)-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide (BK10175)
  • Key Features : Incorporates a 3,4-difluorophenyl ethanediamide chain instead of oxane-4-carboxamide.
  • Molecular Formula : C₁₈H₁₉F₂N₃O₃S.
  • Activity : Fluorinated aromatic groups often improve bioavailability and target binding affinity, making this compound a candidate for kinase or protease inhibition .
Table 1: Structural Comparison of Furan-Thiomorpholin Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituent Potential Applications
Target Compound (oxane-4-carboxamide) C₁₈H₂₀N₂O₃S 400.42 Oxane-4-carboxamide Undisclosed (structural analogies suggest enzyme inhibition)
4-(Trifluoromethoxy)benzamide analog C₁₈H₁₉F₃N₂O₃S 400.41 4-(Trifluoromethoxy)benzamide Metabolic stability focus
BK10175 C₁₈H₁₉F₂N₃O₃S 395.42 3,4-Difluorophenyl ethanediamide Kinase/protease inhibition

Oxane-4-Carboxamide Derivatives

(a) Dencatistatum (CTP Synthase 1 Inhibitor)
  • Structure : 4-[2-(cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide.
  • Activity : Antineoplastic agent targeting CTP synthase 1, critical for nucleotide synthesis. The oxane-4-carboxamide moiety contributes to binding specificity .
Key Insight : The oxane ring in dencatistatum and the target compound likely enhances conformational rigidity, improving target engagement compared to flexible alkyl chains in other analogs.

Heterocyclic Hybrids with Furan and Pharmacophoric Moieties

(a) Chromone-Thiazolidinone-Furan Hybrid
  • Structure : N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide.
  • Activity: Exhibits antifungal activity due to dual pharmacophores (chromone and thiazolidinone). The furan-2-carboxamide group participates in hydrogen bonding with target enzymes.
(b) 7-Piperazinyl-quinolones with 2-(Furan-3-yl)ethyl Moieties
  • Structure : Ciprofloxacin derivatives with a 2-(furan-3-yl)ethyl-piperazine chain.
  • Activity : Broad-spectrum antibacterial agents (MIC: 0.25–4 µg/mL against S. aureus and E. coli). The furan-3-yl group enhances membrane permeability compared to furan-2-yl analogs.
Table 2: Pharmacological Comparison of Heterocyclic Analogs
Compound Class Key Structural Features Biological Activity Mechanism Insights
Chromone-thiazolidinone Chromone + thiazolidinone + furan Antifungal (IC₅₀: 2–8 µM) Disrupts fungal membrane ergosterol synthesis
Quinolone-furan hybrids Furan-3-yl + piperazinyl-quinolone Antibacterial (MIC: 0.25–4 µg/mL) DNA gyrase/topoisomerase IV inhibition
Target Compound Furan-3-yl + thiomorpholin + oxane Hypothesized enzyme inhibition Structural similarity to dencatistatum suggests nucleotide metabolism targeting

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